

5-Aminoisoazol-3(2H)-one chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Aminoisoazol-3(2H)-one

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An In-depth Technical Guide to **5-Aminoisoazol-3(2H)-one**: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisoazol-3(2H)-one is a heterocyclic compound featuring an isoazole core, a class of structures that are integral to numerous commercial pharmaceuticals.^[1] The isoazole moiety is found in drugs with a wide array of biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties.^[1] The title compound, with its dual functionality of an amino group and a lactam-like isoazolone ring, represents a versatile building block for the synthesis of novel chemical entities in drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties and reactivity, based on available data and the known chemistry of related isoazole systems.

Chemical and Physical Properties

Quantitative data for **5-Aminoisoazol-3(2H)-one** is not extensively reported in publicly available literature. The following table summarizes the core identification properties.

Property	Value	Reference
IUPAC Name	5-Amino-1,2-oxazol-3(2H)-one	N/A
Synonym(s)	5-Amino-2-hydroisoxazol-3-one	[2]
CAS Number	822-63-9	[2]
Molecular Formula	C ₃ H ₄ N ₂ O ₂	[3]
Molecular Weight	100.08 g/mol	[3]
MDL Number	MFCD00047072	[2]

Note: Properties such as melting point, pKa, and solubility are not consistently available in the cited literature.

Spectroscopic Data Overview

Specific spectroscopic data for **5-Aminoisoxazol-3(2H)-one** is sparse. However, characterization of related aminoisoxazole structures provides expected spectral features:

- ¹H NMR: Protons on the isoxazole ring, the amine group (NH₂), and the ring NH are expected to be key signals. The chemical shift of the C4-H would be a characteristic singlet.
- ¹³C NMR: Signals for the carbonyl carbon (C3), the amino-substituted carbon (C5), and the C4 carbon would be present in the aromatic/olefinic region.
- IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amino and ring amine groups, a C=O stretch for the carbonyl group, and C=N and N-O stretching from the isoxazole ring. For the related compound 3,5-bis(4-nitrophenyl)-4,5-dihydroisoxazole, N-O and C-N stretching of the isoxazole ring appear at 1153 cm⁻¹ and 1267 cm⁻¹ respectively.
- Mass Spectrometry: The molecular ion peak [M]+• would be observed at m/z 100.08, with fragmentation patterns corresponding to the loss of small molecules like CO, HNCO, or elements of the ring.

Chemical Reactivity and Synthetic Utility

The reactivity of **5-Aminoisoxazol-3(2H)-one** is governed by the interplay of its primary amino group, the acidic N-H proton of the ring, and the stability of the isoxazolone ring itself. The molecule can exist in tautomeric forms, which influences its reactivity profile.

Reactivity of the 5-Amino Group

The exocyclic amino group is a primary nucleophilic site, susceptible to reactions with various electrophiles.

The amino group can be readily acylated to form the corresponding amides. This is a common transformation for modifying the properties of the molecule or for use in further synthetic steps, such as peptide synthesis.[4][5]

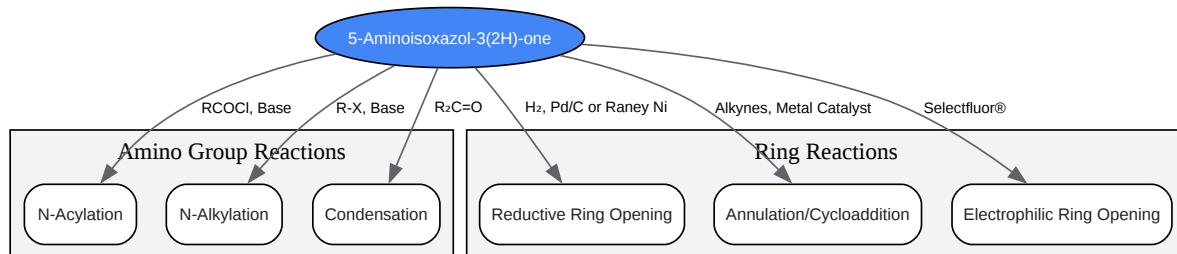
Caption: General workflow for N-Acylation of **5-Aminoisoxazol-3(2H)-one**.

Alkylation of the amino group can be achieved using alkyl halides. The reaction often requires a base to deprotonate the amine, and control over the degree of alkylation (mono- vs. di-alkylation) can be challenging. Studies on related 5-amino-3-(5-nitro-2-furyl)isoxazoles show that forming the sodium salt with NaH followed by reaction with an alkylating agent is an effective method.[5]

5-Aminoisoxazoles can react with α -diazocarbonyl compounds, where the reaction pathway can be directed towards either N-H insertion products (catalyzed by rhodium salts) or Wolff rearrangement products (under thermal conditions), yielding α -amino acid derivatives or N-isoxazole amides, respectively.[6][7] Condensation with various carbonyl compounds to form Schiff bases is also a typical reaction for this class of compounds.[4]

Reactivity of the Isoxazolone Ring

The isoxazole ring, while aromatic in nature, can undergo ring-opening reactions under specific conditions, providing a pathway to highly functionalized acyclic compounds.[8]



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Caption: Key reactivity pathways for **5-Aminoisoxazol-3(2H)-one**.

A key reaction of the isoxazole core is its susceptibility to reductive cleavage of the weak N-O bond. Catalytic hydrogenation (e.g., using H₂ with Pd/C or Raney Ni) is a classic method to open the ring, typically yielding β -enaminone intermediates.^[9] These versatile intermediates are valuable precursors for the synthesis of other heterocyclic systems like pyrazoles and pyridines.^[9]

In recent years, transition metal-catalyzed ring-opening and annulation reactions of isoxazoles have emerged as powerful synthetic tools.^[10] These methods allow for the construction of complex heterocyclic structures like substituted pyrroles and pyridines by reacting the isoxazole with coupling partners such as alkynes under catalysis by iron, ruthenium, or gold.^[10]

Treatment of isoxazoles with electrophilic fluorinating agents, such as Selectfluor®, can induce a ring-opening fluorination reaction. This process involves fluorination followed by deprotonation and N-O bond cleavage, leading to the formation of α -fluorocyno-ketones, which are valuable fluorinated building blocks.

Experimental Protocols

Detailed experimental protocols for **5-Aminoisoxazol-3(2H)-one** are not readily available. The following procedures are generalized based on established methods for analogous compounds and functional groups.

General Protocol for N-Acylation of an Aminoisoxazole

This protocol is adapted from general procedures for the acylation of aromatic amines.^[11]

- Preparation: To a solution of **5-Aminoisoxazol-3(2H)-one** (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (N_2 or Ar), add a base such as triethylamine (1.2 eq.) or pyridine (2.0 eq.).
- Reaction: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq.) dropwise to the stirred solution.
- Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of $NaHCO_3$. Separate the organic layer.
- Purification: Wash the organic layer with brine, dry over anhydrous Na_2SO_4 or $MgSO_4$, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Protocol for Reductive Ring Opening of an Isoxazole

This protocol is based on standard procedures for the catalytic hydrogenation of isoxazoles.[\[9\]](#)

- Preparation: Dissolve the **5-Aminoisoxazol-3(2H)-one** derivative (1.0 eq.) in a suitable solvent (e.g., Ethanol, Methanol, or Ethyl Acetate).
- Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C) or Raney Nickel (5-10% by weight).
- Reaction: Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of H_2 (typically 1-4 atm). Stir the mixture vigorously at room temperature.
- Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- Work-up: After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

- Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude β -enaminone product, which can be used directly or purified further if necessary.

Conclusion

5-Aminoisoxazol-3(2H)-one is a promising heterocyclic building block with multiple reactive sites that allow for diverse chemical transformations. The nucleophilic amino group enables straightforward derivatization through acylation and alkylation, while the isoxazole ring can be strategically opened to generate highly functionalized acyclic intermediates. These properties make it a valuable scaffold for the synthesis of complex molecules with potential applications in medicinal chemistry and agrochemical research. Further investigation into its specific physical properties and reaction kinetics is warranted to fully exploit its synthetic potential.

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- To cite this document: BenchChem. [5-Aminoisoxazol-3(2H)-one chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266727#5-aminoisoxazol-3-2h-one-chemical-properties-and-reactivity\]](https://www.benchchem.com/product/b1266727#5-aminoisoxazol-3-2h-one-chemical-properties-and-reactivity)

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